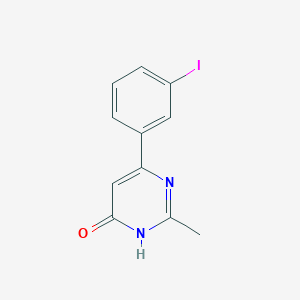
6-(3-Iodophenyl)-2-methylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Iodophenyl)-2-methylpyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of an iodophenyl group attached to the pyrimidine ring, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodophenyl and 2-methylpyrimidin-4-ol precursors.
Coupling Reaction: The key step involves a coupling reaction between the 3-iodophenyl group and the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(3-Iodophenyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other nucleophiles, such as thiolates and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodophenyl group .
科学的研究の応用
6-(3-Iodophenyl)-2-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3-Iodophenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The iodophenyl group can participate in various binding interactions, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions can modulate biological pathways and exert therapeutic effects .
類似化合物との比較
Similar Compounds
3-Iodophenol: Shares the iodophenyl group but lacks the pyrimidine ring.
2-Methylpyrimidin-4-ol: Contains the pyrimidine ring but lacks the iodophenyl group.
Uniqueness
6-(3-Iodophenyl)-2-methylpyrimidin-4-ol is unique due to the combination of the iodophenyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
特性
分子式 |
C11H9IN2O |
|---|---|
分子量 |
312.11 g/mol |
IUPAC名 |
4-(3-iodophenyl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9IN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) |
InChIキー |
OVPUKLNETGZROC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
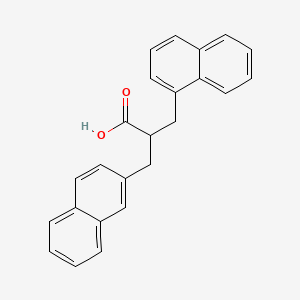
![2-Methanesulfonyl-6-azaspiro[3.4]octane](/img/structure/B13429896.png)
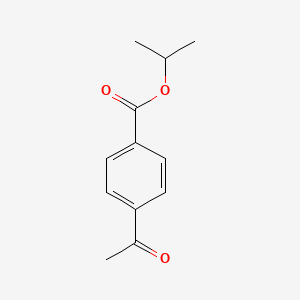

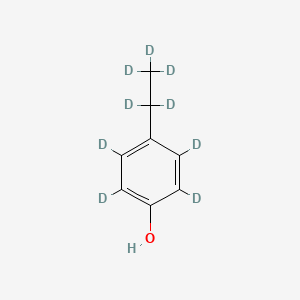

![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
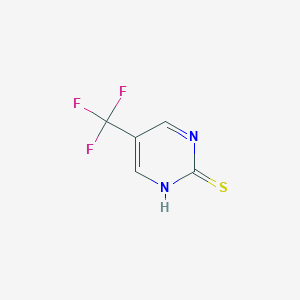
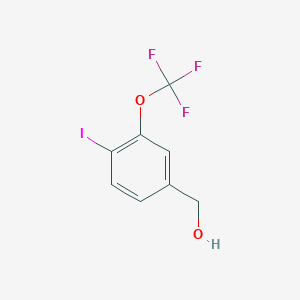
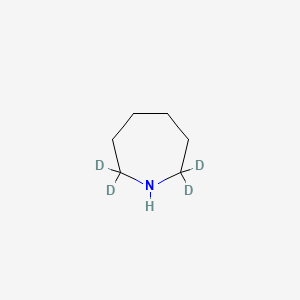
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
